4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 4-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents . Another method involves the fluoro-decarboxylation of the corresponding carboxylic acids using Selectfluor reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs for the treatment of autoimmune diseases and as PI3K-γ kinase inhibitors.
Materials Science: The compound’s unique electronic properties make it useful in the development of fluorescent materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazolo[1,5-a] core but with different substituents, leading to varied electronic and photophysical properties.
4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C8H4FN3 |
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Molecular Weight |
161.14 g/mol |
IUPAC Name |
4-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H |
InChI Key |
JUHJBBMZAURQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C(=C1)F |
Origin of Product |
United States |
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